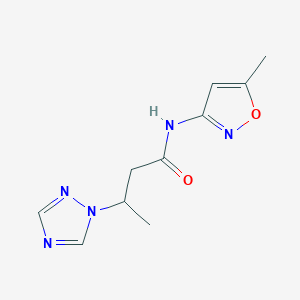
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: is an organic compound that features both an acetylphenyl group and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, is reacted with an appropriate acylating agent under acidic or basic conditions to form the acetylphenyl intermediate.
Introduction of the Triazole Ring: The acetylphenyl intermediate is then subjected to a cyclization reaction with a suitable triazole precursor, such as 1H-1,2,4-triazole, under controlled temperature and solvent conditions.
Formation of the Final Product: The final step involves the coupling of the triazole-containing intermediate with a propanamide derivative under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the triazole ring or the acetyl group, resulting in the formation of corresponding amine or alcohol derivatives.
Substitution: The aromatic ring in the acetylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are studied in the context of treating various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the acetylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.
N-(4-acetylphenyl)-3-(1H-1,2,3-triazol-1-yl)propanamide: Similar structure with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness: N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the 1H-1,2,4-triazole ring, which imparts specific chemical and biological properties. The combination of the acetylphenyl group and the triazole ring allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10(18)11-2-4-12(5-3-11)16-13(19)6-7-17-9-14-8-15-17/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRKVKJSSKEJIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Furoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B497120.png)











